Phoxim
Overview
Description
Synthesis Analysis
Phoxim is synthesized using macromolecular alcohol (benzyl alcohol, etc.) as the starting material and optimizing the intermediate reaction conditions . The synthetic method has several advantages: intermediate benzyl nitrite has a high boiling point and strong safety; intermediate α-cyanobenzaldehyde oxime sodium are almost (≥99%) cis structure, and no further refinement was required, which greatly reduced the amount of waste water produced; and the high yield of phoxim was maintained at 72.9% .
Molecular Structure Analysis
The molecular formula of Phoxim is C12H15N2O3PS . Its relative molecular mass is 298.3 . The IUPAC name for Phoxim is O,O-diethyl α-cyanobenzylideneamino-oxyphosphonothioate .
Physical And Chemical Properties Analysis
Phoxim is a reddish-brown liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 362.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .
Scientific Research Applications
1. Application of Phoxim in Pesticide Nanoemulsions
- Summary of the Application : Phoxim nanoemulsion was prepared by microfluidic technology as a pesticide against Spodoptera litura . The nanoemulsion had a rapid release effect in vitro which could be fitted by the Ritger-Peppas model .
- Methods of Application or Experimental Procedures : The optimized formulation of phoxim nanoemulsion was composed of Tween 80 and pesticide emulsifier 500 as surfactant, hexyl acetate as oil, and n-propanol as co-surfactant . When the flow rates of water and oil in the microfluidic system were adjusted to 5 μL/min and 20 μL/min, phoxim nanoemulsion was obtained .
- Results or Outcomes : The phoxim nanoemulsion had a cloud point/boiling point of 109 °C, a particle size of 21.5±0.8 nm and a potential value of -18.7±0.6 mV . The feeding toxicity of the phoxim nanoemulsion was higher than that of commercial formulation while the contact killing effect was higher than that of the active ingredient .
2. Rapid Detection of Phoxim on Orange Surfaces
- Summary of the Application : A simple approach was introduced using a flexible surface-enhanced Raman spectroscopy (SERS) substrate for the rapid detection of Phoxim on orange surfaces .
- Methods of Application or Experimental Procedures : The prepared Ag nanoparticles-polydimethylsiloxane (AgNPs-PDMS) substrate showed high SERS activity, good precision, and stability . The linear relationship between characteristic SERS bands and concentrations were achieved .
- Results or Outcomes : The limits of detection (LODs) were down to 3.62, 41.46, and 15.69 μg L −1 for thiram, malathion, and phoxim, respectively . Pesticide residues on orange surfaces can be simply determined through swabbing with the flexible substrate before acquiring the SERS signal .
Safety And Hazards
Future Directions
Phoxim has been found to significantly change the structure and function of the microbial community and displayed a negative impact on freshwater ecosystems in a short exposure time . Future research could focus on the aquatic eco-risk of Phoxim . Another study demonstrated that vitamin E ameliorates Phoxim-induced nephrotoxicity via inhibiting mitochondrial apoptosis , suggesting potential future directions for mitigating the harmful effects of Phoxim.
properties
IUPAC Name |
(Z)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATROHALUCMTWTB-WYMLVPIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=S)(OCC)O/N=C(\C#N)/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860144 | |
Record name | (Z)-Phoxim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phoxim | |
CAS RN |
14816-18-3, 217075-82-6 | |
Record name | Phoxim [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Phoxim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phoxim | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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